Cas no 890098-70-1 (2-Acetoxy-2',6'-difluorobenzophenone)

2-Acetoxy-2',6'-difluorobenzophenone is a fluorinated benzophenone derivative characterized by its acetoxy functional group at the 2-position and fluorine substituents at the 2' and 6' positions of the aromatic ring. This structural configuration enhances its reactivity and selectivity in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and bioavailability in derived compounds, while the acetoxy group facilitates further functionalization. Its high purity and well-defined molecular structure make it suitable for precise organic transformations, including cross-coupling reactions and nucleophilic substitutions. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis.
2-Acetoxy-2',6'-difluorobenzophenone structure
890098-70-1 structure
Product Name:2-Acetoxy-2',6'-difluorobenzophenone
CAS No:890098-70-1
MF:C15H10F2O3
MW:276.234911441803
CID:993532
PubChem ID:24722901
Update Time:2025-10-12

2-Acetoxy-2',6'-difluorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(2,6-difluorobenzoyl)phenyl] acetate
    • 2-ACETOXY-2',6'-DIFLUOROBENZOPHENONE
    • 2-(2,6-Difluorobenzoyl)phenyl acetate
    • 890098-70-1
    • MFCD07698842
    • AKOS016018179
    • DTXSID60641594
    • 2-Acetoxy-2',6'-difluorobenzophenone
    • MDL: MFCD07698842
    • Inchi: 1S/C15H10F2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)14-11(16)6-4-7-12(14)17/h2-8H,1H3
    • InChI Key: FWJKKMHJWILAHZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C(C1C=CC=CC=1OC(C)=O)=O)F

Computed Properties

  • Exact Mass: 276.05980050g/mol
  • Monoisotopic Mass: 276.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 43.4

2-Acetoxy-2',6'-difluorobenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
201740-1g
2-Acetoxy-2',6'-difluorobenzophenone
890098-70-1 >90%
1g
£340.00 2022-03-01
Fluorochem
201740-2g
2-Acetoxy-2',6'-difluorobenzophenone
890098-70-1 >90%
2g
£624.00 2022-03-01
Fluorochem
201740-5g
2-Acetoxy-2',6'-difluorobenzophenone
890098-70-1 >90%
5g
£1120.00 2022-03-01
A2B Chem LLC
AD84278-1g
2-Acetoxy-2',6'-difluorobenzophenone
890098-70-1 >90%
1g
$423.00 2024-04-19
A2B Chem LLC
AD84278-2g
2-Acetoxy-2',6'-difluorobenzophenone
890098-70-1 >90%
2g
$737.00 2024-04-19
A2B Chem LLC
AD84278-5g
2-Acetoxy-2',6'-difluorobenzophenone
890098-70-1 >90%
5g
$1288.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659124-1g
2-(2,6-Difluorobenzoyl)phenyl acetate
890098-70-1 98%
1g
¥4872.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659124-2g
2-(2,6-Difluorobenzoyl)phenyl acetate
890098-70-1 98%
2g
¥7735.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659124-5g
2-(2,6-Difluorobenzoyl)phenyl acetate
890098-70-1 98%
5g
¥13877.00 2024-04-26

2-Acetoxy-2',6'-difluorobenzophenone Related Literature

Additional information on 2-Acetoxy-2',6'-difluorobenzophenone

2-Acetoxy-2',6'-difluorobenzophenone (CAS No. 890098-70-1): A Comprehensive Overview

2-Acetoxy-2',6'-difluorobenzophenone, identified by the CAS registry number CAS No. 890098-70-1, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a benzophenone backbone substituted with an acetoxy group and two fluorine atoms at specific positions. The presence of these substituents imparts distinctive chemical and physical properties, making it a valuable compound in various research and industrial applications.

The molecular structure of 2-Acetoxy-2',6'-difluorobenzophenone consists of two aromatic rings connected by a ketone group. The acetoxy group (-OAc) is attached to one of the benzene rings, while the fluorine atoms are positioned at the 2' and 6' positions of the other ring. This arrangement not only enhances the compound's stability but also contributes to its reactivity in various chemical reactions. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, such as fluorescent sensors and optoelectronic devices.

From a synthetic perspective, 2-Acetoxy-2',6'-difluorobenzophenone can be synthesized through a variety of methods, including nucleophilic aromatic substitution and Friedel-Crafts acylation. These methods leverage the electronic effects of the substituents to facilitate selective reactions, ensuring high yields and purity. The synthesis process is highly optimized, with researchers continuously exploring greener and more efficient pathways to minimize environmental impact.

In terms of applications, this compound has found utility in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to act as a scaffold for bioactive molecules has made it a focal point in medicinal chemistry research. Recent advancements have demonstrated its potential as a lead compound for developing novel therapeutic agents with improved pharmacokinetic profiles.

The physical properties of 2-Acetoxy-2',6'-difluorobenzophenone, such as its melting point, solubility, and fluorescence characteristics, have been extensively studied. These properties are critical in determining its suitability for specific applications. For instance, its fluorescence properties make it an ideal candidate for use in fluorescent probes and imaging agents in biological systems.

In conclusion, 2-Acetoxy-2',6'-difluorobenzophenone (CAS No. 890098-70-1) stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with its favorable chemical properties, positions it as a valuable tool in both academic research and industrial development. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the advancement of modern science.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司